BENGHE Validation & Comparative

Check Availability & Pricing

Head-to-Head Comparison: Filgotinib vs.
Adalimumab for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Filgotinib

Cat. No.: B607654

A Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of Filgotinib, a selective Janus
kinase 1 (JAK1) inhibitor, and Adalimumab, a tumor necrosis factor-alpha (TNF-a) inhibitor, for
the treatment of moderately to severely active rheumatoid arthritis (RA) in patients with an
inadequate response to methotrexate (MTX). The analysis is primarily based on the pivotal
Phase Il FINCH 1 clinical trial, which directly compared the efficacy and safety of these two
agents.

Mechanism of Action: Targeting Different Nodes in
the Inflammatory Cascade

Filgotinib and Adalimumab modulate the immune response through distinct mechanisms,
targeting different key pathways involved in the pathogenesis of rheumatoid arthritis.

Filgotinib: Selective JAK1 Inhibition

Filgotinib is an oral, small-molecule inhibitor that demonstrates selectivity for JAK1.[1] The
Janus kinase family (JAK1, JAK2, JAK3, and TYKZ2) are intracellular enzymes that play a
critical role in the signal transduction of numerous pro-inflammatory cytokines.[2][3] Upon
cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and
activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] These
activated STATSs then translocate to the nucleus to regulate the transcription of genes involved
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in inflammation and immune cell function.[2][4] By selectively inhibiting JAK1, Filgotinib
disrupts this signaling cascade, leading to reduced production of inflammatory mediators and a
dampening of the autoimmune response.[2][3][4] Its selectivity for JAK1 is thought to potentially
offer a more favorable safety profile compared to less selective JAK inhibitors.[1][2]
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Caption: Filgotinib selectively inhibits the JAK1 enzyme, interrupting the JAK-STAT signaling
pathway.

Adalimumab: TNF-a Neutralization

Adalimumab is a fully human monoclonal antibody that specifically targets and neutralizes
TNF-a, a key pro-inflammatory cytokine.[5][6] In RA, TNF-a is overexpressed and plays a
central role in driving synovial inflammation, cartilage degradation, and bone erosion.[7]
Adalimumab binds with high affinity to both soluble and membrane-bound TNF-qa, preventing it
from interacting with its cellular receptors, TNFR1 and TNFR2.[5][8] This blockade inhibits the
downstream signaling pathways, such as NF-kB and MAPK, which are responsible for the
production of other inflammatory mediators like IL-1 and IL-6, the expression of adhesion
molecules, and the recruitment of immune cells to the site of inflammation.[5][6][8]
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Caption: Adalimumab neutralizes TNF-a, preventing receptor binding and downstream

inflammation.

Head-to-Head Clinical Trial: The FINCH 1 Study

The FINCH 1 trial was a 52-week, multicenter, double-blind, placebo- and active-controlled

Phase Ill study designed to evaluate the efficacy and safety of Filgotinib against both placebo

and Adalimumab in MTX-IR patients with active RA.[9][10]
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Experimental Protocol: FINCH 1

o Study Design: A randomized, double-blind, 52-week trial conducted at 303 sites across 30
countries.[10][11]

» Patient Population: 1,755 adults with moderately to severely active RA who had an
inadequate response to a stable dose of methotrexate.[9][12]

o Randomization and Treatment Arms: Patients were randomized in a 3:3:2:3 ratio to receive
one of the following treatments, all in combination with their background MTX therapy:[9]

[¢]

Filgotinib 200 mg, once daily orally (n=477)

[e]

Filgotinib 100 mg, once daily orally (n=480)

(¢]

Adalimumab 40 mg, biweekly via subcutaneous injection (n=325)

[¢]

Placebo (through week 24) (n=477)

e Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the
American College of Rheumatology criteria (ACR20) at Week 12.[9][12]

o Key Secondary and Other Endpoints:

o ACRS50 and ACR70 response rates.[10]

o Change from baseline in the Health Assessment Questionnaire Disability Index (HAQ-DI).
[13]

o Proportion of patients achieving low disease activity (Disease Activity Score in 28 joints
with C-reactive protein [DAS28(CRP)] <3.2) and clinical remission (DAS28(CRP) <2.6).[9]
[13]

o Change from baseline in the modified Total Sharp Score (mTSS) at Week 24 to assess
radiographic progression.[10]

o Safety and tolerability assessed by adverse events (AESs) and laboratory abnormalities.[9]
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Caption: Experimental workflow of the Phase 11l FINCH 1 trial.

Data Presentation: Efficacy and Safety Outcomes

The FINCH 1 trial demonstrated that Filgotinib improved the signs and symptoms of RA,
enhanced physical function, and inhibited radiographic progression.[9][10]

Efficacy Data Summary
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Both doses of Filgotinib were superior to placebo across multiple efficacy endpoints at Week
12. Notably, the 200 mg dose of Filgotinib was non-inferior to Adalimumab in achieving low
disease activity (DAS28(CRP) <3.2) at Week 12, although the 100 mg dose did not meet this
non-inferiority threshold.[9][10]

Efficacy . L. . . .
Filgotinib 200 Filgotinib 100 Adalimumab
Outcome (at Placebo + MTX
mg + MTX mg + MTX 40 mg + MTX
Week 12)
ACR20 70.5% (data from
76.6% 69.8% 49.9%
Response[9] other sources)
ACR50
47.2% 36.5% 35.1% 19.8%
Response[10]
ACR70
26.1% 18.5% 14.2% 6.7%
Response[10]
DAS28(CRP)
<2.6 (Remission) 25.6% 21.9% 20.3% 8.8%
[13]
DAS28(CRP)
<3.2 (Low
_ o 47.8% 43.8% 44.0% 23.3%
Disease Activity)
[9]
Change in mTSS
(at Week 24)[10] 0.21 0.23 0.30 0.66

[14]

All Filgotinib results vs. Placebo were statistically significant (p<0.001).[9]

Safety Data Summary

The safety profiles were comparable across the active treatment arms through Week 24.[9][12]
Rates of serious adverse events and serious infections were similar between the Filgotinib
and Adalimumab groups.
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BENGHE

Safety
Outcome
(through Week

Filgotinib 200
mg + MTX
(n=477)

Filgotinib 100
mg + MTX
(n=480)

Adalimumab
40 mg + MTX
(n=325)

Placebo + MTX
(n=477)

24)

Any Adverse
Event (AE)

Serious Adverse
Events (SAES)
[12]

4.4% 5.0% 4.3% 4.2%

Serious

1.7% 1.7% 2.5% 0.8%

Infections[12]

Herpes
Zoster[12]

0.4% 0.4% 0.6% 0.4%

Venous
Thrombotic
Events[12]

0.2% (1 event) 0% 0% 0.4% (2 events)

Adjudicated

0% 0.2% (1 event)
MACE[12]

0.3% (1 event) 0.4% (2 events)

Data on "Any Adverse Event" was not specified in the provided search results with comparable
percentages across all arms.

A network meta-analysis comparing various JAK inhibitors to Adalimumab suggested that for
herpes zoster infection, Filgotinib (both 100 mg and 200 mg) had a more favorable safety
ranking than other JAK inhibitors like Baricitinib and Upadacitinib, and was comparable to
Adalimumab.[15]

Comparative Summary

This head-to-head comparison provides a clear framework for understanding the relative
positioning of Filgotinib and Adalimumab.
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Caption: Logical relationship comparing Filgotinib and Adalimumab as treatment options for
RA.

Conclusion

For researchers and drug development professionals, the head-to-head data from the FINCH 1
study provides critical insights. Filgotinib, particularly the 200 mg dose, demonstrated robust
efficacy that was non-inferior to the established biologic, Adalimumab, for achieving low
disease activity in patients with RA who had an inadequate response to methotrexate.[9][16]
Both Filgotinib doses were superior to placebo in improving clinical signs and symptoms and
inhibiting structural damage.[10]

The safety profiles of Filgotinib and Adalimumab were comparable in this direct comparison.[9]
Filgotinib offers the advantage of being an oral agent, which may be preferred by some
patients over the subcutaneous administration of Adalimumab. The distinct mechanisms of
action—selective JAK1 inhibition versus broad TNF-a neutralization—provide alternative
therapeutic strategies for targeting the complex inflammatory pathways of rheumatoid arthritis.
These findings support Filgotinib as a viable treatment option alongside Adalimumab for this
patient population.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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